molecular formula C16H34O B1632806 1-Ethoxytetradecane CAS No. 4813-58-5

1-Ethoxytetradecane

Cat. No.: B1632806
CAS No.: 4813-58-5
M. Wt: 242.44 g/mol
InChI Key: YBZOYAQTVRQGQO-UHFFFAOYSA-N
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Description

1-Ethoxytetradecane (CAS: 4813-58-5), also known as ethyl tetradecyl ether, is a long-chain alkyl ether with the molecular formula C₁₆H₃₄O. It consists of a tetradecane (C₁₄) backbone substituted with an ethoxy (-OCH₂CH₃) group at the terminal carbon. This compound is widely used in industrial applications, particularly as a nonionic surfactant due to its amphiphilic properties, which enable it to reduce surface tension between liquids or liquids and solids . Its structure balances hydrophobicity (from the long alkyl chain) and mild hydrophilicity (from the ether group), making it suitable for formulations in detergents, emulsifiers, and specialty chemical products.

Properties

CAS No.

4813-58-5

Molecular Formula

C16H34O

Molecular Weight

242.44 g/mol

IUPAC Name

1-ethoxytetradecane

InChI

InChI=1S/C16H34O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-4-2/h3-16H2,1-2H3

InChI Key

YBZOYAQTVRQGQO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCOCC

Canonical SMILES

CCCCCCCCCCCCCCOCC

Other CAS No.

68154-96-1
68154-98-3
72854-13-8

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The ethoxylation process involves the reaction of fatty alcohols with ethylene oxide. This reaction typically occurs in the presence of a catalyst, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), at elevated temperatures (around 180°C) and under controlled pressure (1-2 bar) . The reaction is highly exothermic, requiring careful control to prevent thermal runaway .

Industrial Production Methods

Industrial production of ethoxylated alcohols involves the continuous addition of ethylene oxide to the fatty alcohols in a reactor. The process is optimized to achieve the desired degree of ethoxylation, which determines the hydrophilic-lipophilic balance (HLB) of the final product. The choice of catalyst and reaction conditions can significantly influence the molecular weight distribution and functional properties of the ethoxylates .

Chemical Reactions Analysis

Types of Reactions

1-Ethoxytetradecane primarily undergo ethoxylation reactions. They can also participate in oxidation and reduction reactions, as well as substitution reactions with halogens and other electrophiles .

Common Reagents and Conditions

Major Products

The primary products of ethoxylation are alcohol ethoxylates with varying degrees of ethoxylation. Oxidation and reduction reactions can yield corresponding aldehydes, ketones, or alcohols, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

1-Ethoxytetradecane have diverse applications in scientific research:

Mechanism of Action

The mechanism of action of alcohols, C14-18, ethoxylated is primarily based on their surfactant properties. The hydrophobic alkyl chain interacts with nonpolar substances, while the hydrophilic ethoxylate groups interact with water, reducing surface tension and enhancing solubility . This dual functionality allows them to effectively emulsify and solubilize various compounds.

Comparison with Similar Compounds

The following section provides a detailed comparison of 1-ethoxytetradecane with structurally and functionally related compounds, focusing on molecular properties, applications, and safety considerations.

Structural and Functional Analogues

1-Methoxyoctadecane (CAS: 6838-81-9)
  • Molecular Formula : C₁₉H₄₀O
  • Functional Group : Methoxy (-OCH₃)
  • Key Differences :
    • Longer alkyl chain (18 carbons vs. 14 in 1-ethoxytetradecane), leading to higher molecular weight (284.52 g/mol vs. ~242 g/mol).
    • Reduced polarity compared to ethoxy derivatives due to the smaller methoxy group.
  • Applications : Used in lubricants and surfactants where higher hydrophobicity is required.
1-Ethoxyoctane (CAS: 71060-57-6)
  • Molecular Formula : C₁₀H₂₂O (simplified as ethoxy-octane)
  • Functional Group : Ethoxy (-OCH₂CH₃)
  • Key Differences :
    • Shorter alkyl chain (8 carbons), resulting in lower molecular weight (~158 g/mol) and higher volatility.
    • More soluble in water compared to longer-chain ethers.
  • Applications: Limited to niche solvents or intermediates in organic synthesis.
(1-Ethoxyethoxy)cyclododecane
  • Molecular Formula : C₁₆H₃₀O₂ (cyclic structure)
  • Functional Group : Ethoxyethoxy (-OCH₂CH₂O-)
  • Key Differences :
    • Cyclic dodecane backbone with an ethoxyethoxy side chain, enhancing rigidity and stability.
    • Higher oxygen content improves solubility in polar solvents.
  • Applications : Acts as a perfume fixative to prolong fragrance retention, a niche application distinct from surfactants .
1-Chlorooctadecane (CAS: Referenced in hydrocarbon standards)
  • Molecular Formula : C₁₈H₃₇Cl
  • Functional Group : Chloro (-Cl)
  • Key Differences :
    • Halogenated derivative with higher reactivity compared to ethers.
    • Greater environmental persistence and toxicity concerns.
  • Applications : Intermediate in organic synthesis, particularly for quaternary ammonium compounds.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Applications Key Properties Safety Precautions
1-Ethoxytetradecane C₁₆H₃₄O ~242 Ethoxy Surfactants, emulsifiers Low water solubility, high thermal stability Use gloves/eye protection
1-Methoxyoctadecane C₁₉H₄₀O 284.52 Methoxy Lubricants, surfactants Higher hydrophobicity PPE required
1-Ethoxyoctane C₁₀H₂₂O ~158 Ethoxy Solvents, synthesis intermediates Volatile, moderate polarity Standard lab precautions
(1-Ethoxyethoxy)cyclododecane C₁₆H₃₀O₂ ~254 Ethoxyethoxy Perfume fixatives Cyclic structure, enhanced stability Limited data; handle as irritant
1-Chlorooctadecane C₁₈H₃₇Cl ~288.5 Chloro Organic synthesis High reactivity, environmental concerns Avoid inhalation

Key Findings from Research

  • Chain Length vs. Performance : Longer alkyl chains (e.g., 1-methoxyoctadecane) enhance hydrophobicity, making them suitable for heavy-duty lubricants. In contrast, 1-ethoxytetradecane’s intermediate chain length balances solubility and surfactant efficacy .
  • Functional Group Impact : Ethoxy groups improve biodegradability compared to chloro derivatives, aligning with green chemistry trends. Methoxy groups reduce polarity but limit surfactant versatility .
  • Cyclic vs. Linear Structures : Cyclic ethers like (1-ethoxyethoxy)cyclododecane exhibit superior stability in formulations requiring prolonged release (e.g., perfumes), whereas linear ethers are preferred for rapid emulsification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethoxytetradecane
Reactant of Route 2
1-Ethoxytetradecane

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